molecular formula C9H11BrO3Zn B14880866 2,4,6-TrimethoxyphenylZinc bromide

2,4,6-TrimethoxyphenylZinc bromide

Cat. No.: B14880866
M. Wt: 312.5 g/mol
InChI Key: NYCRXGQHXMQRNE-UHFFFAOYSA-M
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Description

2,4,6-Trimethoxyphenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with three methoxy groups at the 2-, 4-, and 6-positions, bonded to a zinc atom with a bromide counterion. Organozinc compounds like this are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate nucleophilicity and stability under inert conditions. The electron-donating methoxy groups enhance the solubility of the arylzinc species in polar aprotic solvents, which is critical for reaction efficiency. However, like most organometallic reagents, it is moisture-sensitive and requires handling under anhydrous conditions.

Properties

Molecular Formula

C9H11BrO3Zn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1,3,5-trimethoxybenzene-6-ide

InChI

InChI=1S/C9H11O3.BrH.Zn/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

NYCRXGQHXMQRNE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=[C-]C(=C1)OC)OC.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TrimethoxyphenylZinc bromide typically involves the reaction of 2,4,6-trimethoxyphenyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction can be represented as follows:

2,4,6Trimethoxyphenyl bromide+Zn2,4,6TrimethoxyphenylZinc bromide2,4,6-\text{Trimethoxyphenyl bromide} + \text{Zn} \rightarrow 2,4,6-\text{TrimethoxyphenylZinc bromide} 2,4,6−Trimethoxyphenyl bromide+Zn→2,4,6−TrimethoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TrimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and aryl halides.

    Catalysts: Palladium or nickel catalysts are often employed to facilitate coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4,6-TrimethoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules that are studied for their potential therapeutic effects.

    Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel pharmaceutical compounds.

    Industry: In the industrial sector, it is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,4,6-TrimethoxyphenylZinc bromide involves the transfer of the 2,4,6-trimethoxyphenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Arylmetal Bromides

Compared to simpler arylzinc bromides (e.g., phenylzinc bromide), 2,4,6-trimethoxyphenylzinc bromide exhibits distinct electronic and steric properties due to the methoxy substituents. In contrast, electron-deficient arylzinc reagents (e.g., 4-(trifluoromethyl)phenylzinc bromide) display lower nucleophilicity, reducing their efficacy in reactions requiring electron-rich partners .

Compound Substituent Electron Effect Typical Reactivity
This compound 2,4,6-(OCH₃)₃ Strongly donating High nucleophilicity in polar solvents
Phenylzinc bromide None Neutral Moderate reactivity
4-(Trifluoromethyl)phenylzinc bromide 4-CF₃ Withdrawing Low nucleophilicity

Comparison with Phosphonium Salts Containing 2,4,6-Trimethoxyphenyl Groups

Tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP), a structurally related phosphonium salt, shares the same aryl substituents but differs in its central atom (phosphorus vs. zinc) and charge distribution. TMPP is utilized in proteomics for peptide labeling due to its permanent positive charge, which enhances ionization efficiency in mass spectrometry . In contrast, this compound participates in carbon-carbon bond-forming reactions. The zinc-based reagent is more reactive toward transmetallation, whereas TMPP’s stability under aqueous conditions makes it suitable for biochemical applications.

Bioactivity Comparison with Substituted Phenyl Derivatives

The herbicidal activity of compounds bearing the 2,4,6-trimethoxyphenyl group has been evaluated against other substituted phenyl derivatives. As shown in Table 1, the symmetrical 2,4,6-trimethoxy substitution confers moderate activity against rape (Brassica napus), outperforming 4-methoxyphenyl analogs but underperforming compared to 3,4,5-trimethoxyphenyl derivatives. This highlights the importance of substitution pattern on bioactivity .

Table 1 : Herbicidal Activity of Substituted Phenyl Compounds

Substituent Activity Against Rape Activity Against Barnyard Grass
2,4,6-Trimethoxyphenyl Moderate Weak
3,4,5-Trimethoxyphenyl High Moderate
4-Methoxyphenyl Low Weak
4-(Trifluoromethyl)phenyl Low None

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